molecular formula C19H19N3S2 B2692974 N-benzyl-1-thiophen-2-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide CAS No. 393831-77-1

N-benzyl-1-thiophen-2-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide

Cat. No.: B2692974
CAS No.: 393831-77-1
M. Wt: 353.5
InChI Key: MRIYDMWXBFWLNO-UHFFFAOYSA-N
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Description

N-Benzyl-1-thiophen-2-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide is a heterocyclic compound featuring a fused pyrrolo-pyrazine core substituted with a benzyl group at the N-position, a thiophene ring at position 1, and a carbothioamide moiety at position 2.

Properties

IUPAC Name

N-benzyl-1-thiophen-2-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3S2/c23-19(20-14-15-6-2-1-3-7-15)22-12-11-21-10-4-8-16(21)18(22)17-9-5-13-24-17/h1-10,13,18H,11-12,14H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRIYDMWXBFWLNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C2=CC=CN21)C3=CC=CS3)C(=S)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-1-thiophen-2-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe final step often involves the addition of the carbothioamide group using reagents like thiourea under basic conditions .

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1-thiophen-2-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

N-benzyl-1-thiophen-2-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-benzyl-1-thiophen-2-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Substituent Effects

The compound’s activity and physicochemical properties are influenced by its substituents. Key comparisons include:

Compound Name Substituents (Position) Biological Activity (IC₅₀) Inhibition Type Reference
N-Benzyl-1-thiophen-2-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide (Target Compound) Benzyl (N), Thiophen-2-yl (1) Not reported Not determined
N-(2,6-Diethylphenyl)-1-(4-pyridinyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2-carbothioamide 2,6-Diethylphenyl (N), Pyridin-4-yl (1) Not reported Not determined
KM-26 (1-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide) 3,4-Dimethoxyphenyl (1), 3-Methoxyphenyl (N) 2.8 μM Mixed
  • Substituent Impact: Benzyl vs. The pyridinyl group in the latter could introduce hydrogen-bonding capabilities absent in the thiophene-substituted target compound . Methoxy Groups in KM-26: Methoxy substituents in KM-26 improve solubility and binding affinity, as evidenced by its lower IC₅₀ (2.8 μM) compared to non-methoxy analogs .

Pharmacokinetic Considerations

  • Lipophilicity and Bioavailability : The diethylphenyl group in ’s analog may increase logP values, enhancing blood-brain barrier penetration but risking off-target effects. In contrast, the target compound’s benzyl-thiophene combination balances lipophilicity and steric bulk .

Biological Activity

N-benzyl-1-thiophen-2-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications.

1. Synthesis

The compound can be synthesized through various methods, often involving multi-step reactions that incorporate thiophene and pyrrole moieties. The typical synthetic route involves the use of Ugi reaction strategies or cycloaddition techniques to construct the fused heterocyclic framework.

Synthesis Overview

StepReaction TypeConditionsYield
1Ugi ReactionMicrowave heating, solvent-basedUp to 73%
2CycloadditionAza-Diels-Alder conditionsVariable
3PurificationFlash chromatographyHigh purity

2.1 Anticancer Activity

Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, molecular docking studies have shown promising interactions with targets such as EGFR tyrosine kinase, which is crucial for cancer cell proliferation .

2.2 Enzyme Inhibition

The compound has been evaluated for its inhibitory activity against several enzymes:

  • Monoamine Oxidase (MAO) : Inhibitors of MAO-A and MAO-B are important in treating depression and neurodegenerative diseases.
  • Acetylcholinesterase (AChE) : Inhibition of AChE is relevant for Alzheimer's disease treatment.

In a structure–activity relationship (SAR) study, certain derivatives demonstrated potent inhibition of these enzymes, indicating their potential as therapeutic agents in neurodegenerative disorders .

3. Structure-Activity Relationship (SAR)

The SAR studies highlight that modifications on the benzyl and thiophene rings significantly affect the biological activity of the compound. For example:

  • Substituents on the benzyl group can enhance binding affinity to target enzymes.
  • The presence of electron-withdrawing or donating groups can modulate the compound's overall activity profile.

Key Findings from SAR Studies

ModificationEffect on Activity
Electron-withdrawing groups on benzylIncreased MAO inhibition
Alkyl substitutions on thiopheneEnhanced cytotoxicity against cancer cells

4.1 Cytotoxicity Assays

In vitro assays using the MTT method have shown that certain derivatives exhibit IC50 values in the low micromolar range against various cancer cell lines, including HT29 (colon cancer) and DU145 (prostate cancer) cells.

4.2 Molecular Docking Studies

Molecular docking simulations have elucidated potential binding modes with active sites of target enzymes, providing insights into how structural modifications can optimize efficacy.

5. Conclusion

This compound represents a promising scaffold for drug development due to its diverse biological activities. Ongoing research focusing on its SAR and biological evaluations will likely uncover further therapeutic potentials and lead to novel treatments for various diseases.

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